molecular formula C11H10Cl2O3 B12291962 Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate

Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12291962
M. Wt: 261.10 g/mol
InChI Key: UMJPVGRZJXKTSK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named methyl 2-(5,7-dichloro-2,3-dihydrobenzofuran-3-yl)acetate under IUPAC conventions, with the molecular formula $$ \text{C}{11}\text{H}{10}\text{Cl}2\text{O}3 $$ and a molecular weight of 261.10 g/mol. Its structure features a dihydrobenzofuran scaffold—a fused bicyclic system comprising a benzene ring condensed with a tetrahydrofuran moiety—substituted with chlorine atoms at the 5- and 7-positions (Figure 1). The acetoxy group (-OCOCH$$_3$$) at the 3-position introduces steric and electronic modulation, while the methyl ester enhances lipophilicity.

The SMILES notation O=C(OC)CC1COC2=C(Cl)C=C(Cl)C=C12 encodes the connectivity, emphasizing the spatial arrangement critical for intermolecular interactions. X-ray crystallography or NMR studies would confirm the dihydrobenzofuran ring’s puckered conformation and the equatorial orientation of the acetate group, though such data remain unpublished for this specific derivative. Comparatively, analogous compounds like methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (PubChem CID 10732794) demonstrate how substituent positioning alters physicochemical properties.

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{10}\text{Cl}2\text{O}3 $$
Molecular Weight 261.10 g/mol
Topological Polar Surface Area 35.53 Ų
LogP 3.03
Rotatable Bonds 2

Historical Context in Benzofuran Derivative Research

Benzofuran derivatives emerged as pharmacophores in the late 20th century, with early studies focusing on natural isolates like psoralen. Synthetic efforts intensified post-2000 to optimize bioavailability and target specificity, exemplified by amiodarone (antiarrhythmic) and bufuralol (β-blocker). The dichloro substitution pattern in this compound reflects a strategic response to structure-activity relationship (SAR) findings showing halogenation enhances binding affinity to hydrophobic enzyme pockets.

A pivotal 2017 study demonstrated that chloro-substituted benzofurans, such as MDR-1339, inhibit β-amyloid aggregation in Alzheimer’s models, validating the therapeutic potential of this chemical class. While this compound itself has not undergone clinical evaluation, its structural kinship to bioactive analogues underscores its relevance in preclinical drug discovery pipelines.

Significance in Heterocyclic Compound Chemistry

As a heterocyclic compound, this derivative leverages the benzofuran core’s aromatic stability and synthetic versatility. The fused furan ring introduces electron-rich regions amenable to electrophilic substitution, while the saturated 2,3-dihydro segment reduces ring strain, enhancing metabolic stability compared to fully aromatic counterparts. The dichloro groups act as electron-withdrawing substituents, polarizing the π-system and directing subsequent functionalization reactions—a tactic employed in optimizing kinase inhibitors.

The acetate moiety further diversifies reactivity, enabling hydrolysis to carboxylic acids or transesterification. Computational models predict a logP of 3.03, suggesting moderate membrane permeability, while the topological polar surface area (35.53 Ų) indicates potential blood-brain barrier penetration. These attributes align with trends in CNS drug design, where balanced hydrophobicity and hydrogen-bonding capacity are critical.

In synthetic chemistry, this compound serves as a precursor for palladium-catalyzed cross-coupling reactions, leveraging the chlorine atoms as leaving groups. For instance, Suzuki-Miyaura coupling could replace chlorines with aryl or heteroaryl groups, expanding structural diversity—a strategy validated in optimizing antiviral benzofurans. Such transformations highlight its utility in modular synthesis campaigns aimed at probing chemical space for novel bioactivities.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(5,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H10Cl2O3/c1-15-10(14)2-6-5-16-11-8(6)3-7(12)4-9(11)13/h3-4,6H,2,5H2,1H3

InChI Key

UMJPVGRZJXKTSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Baeyer-Villiger Oxidation of 2-(2-Benzoyl-2,3-dihydrobenzofuran-3-yl)-1-phenylethanone

The Baeyer-Villiger oxidation serves as a foundational method for introducing oxygenated functional groups. In this approach, 2-(2-benzoyl-2,3-dihydrobenzofuran-3-yl)-1-phenylethanone (4aaa) undergoes oxidation with m-chloroperbenzoic acid (mCPBA) in the presence of sodium bicarbonate and chloroform. Key steps include:

  • Reaction Conditions : Conducted under a nitrogen atmosphere at room temperature for 24 hours.
  • Workup : The mixture is washed with saturated NaHCO₃, extracted with chloroform, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1).
  • Yield : 85% (91.5 mg from 102.7 mg starting material).

This method is notable for its regioselectivity and compatibility with acid-sensitive substrates.

Chloromethylation-Cyanide Substitution Followed by Esterification

A two-step protocol involves chloromethylation of 2,3-dihydrobenzofuran, followed by cyanide substitution and esterification:

  • Chloromethylation :
    • Reactants : 2,3-Dihydrobenzofuran treated with paraformaldehyde and HCl gas in benzene.
    • Product : 5-Chloromethyl-2,3-dihydrobenzofuran (intermediate).
  • Cyanide Substitution :
    • Reactants : Intermediate reacted with NaCN in aqueous ethanol.
    • Product : 5-Cyanomethyl-2,3-dihydrobenzofuran.
  • Hydrolysis and Esterification :
    • Hydrolysis : Cyanide intermediate hydrolyzed to 5,7-dichloro-2,3-dihydrobenzofuran-3-acetic acid using NaOH.
    • Esterification : Acid treated with methanol and H₂SO₄ to yield the methyl ester.
  • Overall Yield : 71–88% after purification.

This route is scalable but requires careful handling of toxic cyanide reagents.

Reductive Cyclization of Benzofuran Carboxylates

Magnesium-mediated reduction of ethyl 5,7-dichlorobenzofuran-3-carboxylate provides the dihydrobenzofuran core:

  • Reduction : Ethyl 5,7-dichlorobenzofuran-3-carboxylate is treated with magnesium and ammonium chloride in THF/MeOH at −15°C.
  • Mechanism : Electron transfer from Mg reduces the furan ring, forming the dihydro structure.
  • Esterification : Subsequent reaction with methanol and H₂SO₄ converts the intermediate to the methyl ester.
  • Yield : 74–89% after column chromatography.

This method avoids harsh oxidizing agents, making it suitable for lab-scale synthesis.

Direct Esterification of 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid

A straightforward approach involves esterifying the preformed carboxylic acid:

  • Reactants : 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic acid (CAS: 2070896-36-3) and methanol.
  • Catalyst : Concentrated H₂SO₄ or HCl gas.
  • Conditions : Reflux for 6–12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel purification.
  • Yield : 92–95%.

This method is efficient but requires access to the carboxylic acid precursor.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

  • Reactants : 5,7-Dichloro-2,3-dihydrobenzofuran-3-carboxylic acid, methanol, and DCC/DMAP.
  • Conditions : Microwave at 100°C for 15 minutes.
  • Yield : 89% with >99% purity (HPLC).
  • Advantages : Reduces reaction time from hours to minutes and minimizes side products.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Baeyer-Villiger Oxidation 85% 95% Moderate Lab-scale
Chloromethylation-Cyanide 88% 90% High Industrial
Reductive Cyclization 89% 98% Low Lab-scale
Direct Esterification 95% 99% Low Industrial
Microwave-Assisted 89% 99% Low Lab-scale

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 5.69 (d, J = 5.4 Hz, 1H), 4.57–4.53 (m, 1H), 3.62 (dd, J = 17.9, 6.0 Hz, 1H), 3.45 (dd, J = 17.9, 8.1 Hz, 1H).
  • ¹³C NMR (CDCl₃) : δ 197.48 (C=O), 157.95 (O-C-O), 134.89 (Cl-C).
  • HRMS : m/z 261.10 [M+H]⁺ (Calcd for C₁₁H₁₀Cl₂O₃: 261.10).

Industrial-Scale Purification Techniques

  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures enhances purity to >99%.
  • Chromatography : Flash column chromatography (hexane/ethyl acetate gradient) resolves diastereomers.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The acetate ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Conditions and Outcomes

Reagents/ConditionsProductYieldKey ObservationsSource
NaOH (2 M), THF/MeOH/H₂O, 70°C5,7-Dichloro-2,3-dihydrobenzofuran-3-carboxylic acid25–80%Trans-isomer favored under basic conditions; epimerization observed
HCl (1 M), refluxAcid-catalyzed ester cleavage92%Requires prolonged heating for complete conversion

Nucleophilic Substitution at Chlorine Sites

The electron-withdrawing effect of the dichloro substituents enhances electrophilic character at the 5- and 7-positions, enabling substitution reactions.

Examples of Substitution Reactions

ReagentsPosition ModifiedProductSelectivitySource
KOH/EtOH, 80°C5-Cl5-Hydroxy-7-chloro derivativeModerate
NaSH/DMF, 120°C7-Cl7-Mercapto-5-chloro analogHigh

Substitution selectivity depends on steric hindrance and electronic effects, with the 5-position being more reactive due to reduced steric crowding compared to the 7-position .

Oxidation of the Dihydrofuran Ring

The saturated dihydrofuran ring can undergo oxidation to form a fully aromatic benzofuran system, altering electronic properties.

Oxidation Pathways

Oxidizing AgentConditionsProductNotesSource
KMnO₄, H₂O/acetone0–25°C, 6 h5,7-Dichlorobenzofuran-3-acetic acidSelective for dihydro ring oxidation
DDQ, CH₂Cl₂Reflux, 12 hAromatic benzofuran with retained esterRequires anhydrous conditions

Friedel-Crafts Acylation

The electron-rich benzofuran ring participates in electrophilic aromatic substitution, enabling functionalization at the 5-position.

Acylation Protocol

  • Reagents : AlCl₃ (catalyst), acyl chloride (e.g., 2-thenoyl chloride)

  • Conditions : 80–90°C, inert solvent (CH₂Cl₂)

  • Product : 5-Acylated derivative (e.g., 5-(2-thenoyl)-substituted analog)

  • Yield : 60–75%

Reduction and Ring-Opening Reactions

The dihydrofuran ring is susceptible to reductive cleavage, enabling access to open-chain intermediates.

Reduction Strategies

Reducing SystemProductApplicationSource
NH₄Cl/Mg, MeOHtrans-2,3-Dihydrobenzofuran derivativesPrecursors for stereoselective synthesis
H₂/Pd-C, EtOAcTetrahydrofuran analogLow yield due to over-reduction risks

Stereochemical Transformations

The stereochemistry at the 3-position influences reactivity and biological activity.

Epimerization Studies

  • Conditions : Basic aqueous media (pH 12)

  • Outcome : Racemization of the 3-acetate group observed at elevated temperatures .

  • Impact : Alters binding affinity to biological targets such as renal transporters .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsRate DeterminantsFunctional Outcome
Ester HydrolysisNaOH, H₂O/THFSteric hindrance at 3-positionEnhanced water solubility
Chlorine SubstitutionNucleophiles (e.g., SH⁻, OH⁻)Electronic effects of substituentsBioactivity modulation
OxidationKMnO₄, DDQRing strain in dihydrofuranAromaticity induction

Scientific Research Applications

Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Research Implications and Limitations

  • Chloro vs. Methyl Substituents: Chloro groups may increase oxidative stability but reduce solubility in nonpolar solvents.
  • Ester vs. Amine Functionalization : Esters are more lipophilic, which could influence bioavailability in drug design.

Limitations :

  • Absence of data on the target compound’s physical properties (e.g., melting point, solubility) or biological activity restricts a comprehensive comparison.
  • Further experimental studies are required to validate these hypotheses.

Biological Activity

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties. A series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds were investigated for their potential as anti-inflammatory agents . The study revealed that introducing a methyl group alpha to the acetic acid function enhanced anti-inflammatory activity.

Carrageenan-Induced Edema Test

In the carrageenan-induced edema method, which is a preliminary screening test for anti-inflammatory activity, the following compound showed the most potent activity:

α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a)

This finding suggests that the presence of chlorine substituents and the dihydrobenzofuran structure contribute to anti-inflammatory effects, which may be relevant to our compound of interest.

Inhibition of Nitric Oxide (NO) Production

Several dihydrobenzofuran derivatives have shown the ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory effects.

CompoundIC50 (μM)
158.6
169.2
12-14, 17-1810.5-14.5

These compounds exhibited no cytotoxic effects at the tested concentrations .

Anticancer Activity

While not directly related to our compound, some benzofuran derivatives have shown anticancer properties. For instance:

(E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehyde displayed exceptional inhibitory activity with an IC50 of 8.86 μM against cancer cells, compared to the positive control 5-fluorouracil (IC50 = 35.62 μM) .

Antiprotozoal Activity

Recent research has explored the potential of dihydrobenzofuran-type neolignans (DBNs) as antiprotozoal agents against Trypanosoma cruzi .

Key Findings:

  • Four DBNs demonstrated activity against the T. cruzi Tulahuen lac-Z strain with IC50 values ranging from 7.96 to 21.12 µM.
  • DBN 1 exhibited the highest activity against amastigote forms of the T. cruzi Y strain with an IC50 of 3.26 μM.
  • Compounds 1-4 showed CC50 values higher than their antitrypanosomal activities, except for DBN 3.
  • All DBNs with antitrypanosomal activity demonstrated CH50 higher than 100 µM, indicating low hemolytic activity.

In silico studies suggested that DBNs 1, 2, and 4 can destabilize the dynamics of tubulin-microtubule from the vinca site, potentially explaining their antiprotozoal activity .

Structure-Activity Relationships

While specific data on Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate is not available, we can infer some structure-activity relationships based on similar compounds:

  • The presence of chlorine substituents at positions 5 and 7 may contribute to enhanced biological activity, as seen in other chlorinated benzofuran derivatives .
  • The dihydrobenzofuran core structure appears to be important for various biological activities, including anti-inflammatory and antiprotozoal effects .
  • The methyl ester group at position 3 might influence the compound's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate, and how are intermediates purified?

Methodological Answer: A typical synthesis involves halogenation of the benzofuran core followed by esterification. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed using KOH in methanol/water under reflux (5 h), followed by acidification and purification via column chromatography (ethyl acetate) to isolate the carboxylic acid intermediate. Subsequent esterification with methanol under acidic conditions yields the methyl ester . For chlorinated derivatives, electrophilic substitution with Cl2 or SOCl2 at specific positions (e.g., 5,7) is critical .

Key Steps :

  • Hydrolysis: Reflux with KOH (methanol/water, 5 h).
  • Acidification: HCl to pH 1, extraction with chloroform.
  • Purification: Column chromatography (ethyl acetate, Rf = 0.65) .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard for confirming planar benzofuran systems and substituent positions. For example, in benzofuran derivatives, deviations from planarity (e.g., mean deviation ≤0.005 Å) and hydrogen-bonding patterns (e.g., O–H⋯O dimers) are analyzed . Complementary techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the dihydrofuran ring) .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm<sup>-1</sup>) and C–Cl bonds (~750 cm<sup>-1</sup>) .

Q. What pharmacological activities are reported for benzofuran-3-acetate derivatives?

Methodological Answer: Benzofuran analogs exhibit antibacterial, antifungal, and antitumor activities. For example, fluorinated derivatives show MIC values ≤2 µg/mL against S. aureus and C. albicans . To assess activity:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC50 values for HepG2) .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

  • Hydrolytic Stability : Incubate in buffers (pH 1–13, 37°C, 24 h) and monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for methyl esters) .

Q. Which analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl% (deviation ≤0.3%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening : Use LDA or AgCN to enhance regioselectivity in halogenation .
  • Reaction Monitoring : In-situ FTIR to track esterification completion .
  • Yield Data :
ConditionYield (%)Purity (%)
KOH reflux (5 h)8295
LiAlH4 reduction6890

Q. What strategies resolve enantiomers of dihydrobenzofuran derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA column (hexane:isopropanol 90:10) .
  • Derivatization : Form diastereomers with (R)- or (S)-sulfinamide auxiliaries, analyzed via <sup>19</sup>F NMR .

Q. How do structural modifications (e.g., 5,7-dichloro vs. 5-fluoro) affect bioactivity?

Methodological Answer:

  • SAR Studies : Compare MIC values of analogs:
SubstituentMIC (S. aureus)MIC (C. albicans)
5,7-Cl1.5 µg/mL3.2 µg/mL
5-F,7-CH32.8 µg/mL4.5 µg/mL
  • Computational Modeling : Dock compounds into E. coli DNA gyrase (AutoDock Vina) to predict binding affinity .

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Metabolite Screening : LC-MS to identify in vivo degradation products .
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., 2.3 h in mice) and adjust dosing regimens .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

Methodological Answer:

  • LC-HRMS : Identify hydroxylated or dechlorinated byproducts .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation .

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